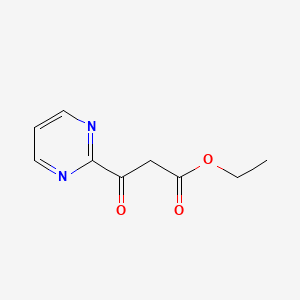

Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate

Description

Contextual Significance of Pyrimidine (B1678525) Heterocycles in Contemporary Organic Synthesis

Pyrimidine, an aromatic heterocyclic compound with two nitrogen atoms at positions 1 and 3 of a six-membered ring, is a cornerstone in the field of medicinal chemistry. nih.gov Heterocyclic compounds that feature the pyrimidine ring are of immense importance as they constitute a vital family of both natural and synthetic products. nih.gov Many of these compounds exhibit valuable clinical applications and a wide spectrum of bioactivities. nih.gov The pyrimidine scaffold is a key component in numerous pharmaceuticals, including antiviral, anticancer, and anti-inflammatory drugs. nih.govpharmaguideline.commdpi.com Its ability to be readily modified at several positions allows for the creation of diverse molecular structures, making it a privileged scaffold in drug discovery and development. mdpi.com

Versatility of Beta-Ketoester Synthons in Advanced Organic Synthesis

Beta-ketoesters are organic compounds that possess both a ketone and an ester functional group, where the ketone's carbonyl group is at the beta-position relative to the ester group. fiveable.me This specific arrangement of functional groups makes them exceptionally useful synthons (synthetic building blocks) in organic synthesis. researchgate.netnih.govcell.com Their versatility stems from the presence of both electrophilic and nucleophilic reactive sites. researchgate.net The alpha-protons, located between the two carbonyl groups, are acidic and can be easily removed by a base to form a highly reactive enolate ion. fiveable.me This enolate can then act as a nucleophile in a variety of carbon-carbon bond-forming reactions, such as alkylations, aldol condensations, and Claisen condensations. fiveable.me Consequently, β-ketoesters are considered key intermediates in the synthesis of diverse and complex molecules. researchgate.net

Rationale for Investigating Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate as a Hybrid Molecular Scaffold

The compound this compound represents a hybrid molecular scaffold, integrating the biologically significant pyrimidine ring with the synthetically versatile beta-ketoester functionality. The rationale for investigating this specific molecule is rooted in the potential synergistic combination of these two important chemical motifs. The pyrimidine moiety can impart desirable biological properties and act as a structural anchor for designing molecules that can interact with biological targets. Simultaneously, the beta-ketoester portion provides a reactive handle for a wide array of chemical transformations. This allows for the construction of more elaborate molecules built upon the pyrimidine core, making it a valuable intermediate for synthesizing libraries of compounds for pharmaceutical and agrochemical research.

Scope and Objectives of Academic Research on this compound

Academic research on this compound primarily focuses on several key areas. The first objective is the development of efficient and scalable synthetic routes to the compound itself. This involves exploring different starting materials, catalysts, and reaction conditions to optimize yield and purity.

A second major objective is to explore the reactivity of this hybrid scaffold. Researchers investigate how the pyrimidine ring influences the reactivity of the beta-ketoester and vice-versa. This includes its participation in cyclocondensation reactions to form fused heterocyclic systems, which are often of medicinal interest. For example, β-keto esters can undergo cyclocondensation with amidines to produce highly substituted pyrimidinols. nih.gov

Finally, a significant goal is to utilize this compound as a key intermediate in the total synthesis of complex target molecules, particularly those with potential biological activity. The compound serves as a foundational building block from which more intricate molecular architectures can be assembled.

Chemical and Physical Properties

Below are the known chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C9H10N2O3 |

| Molecular Weight | 194.19 g/mol |

| Boiling Point (Predicted) | 341.4±44.0 °C |

| Density (Predicted) | 1.210±0.06 g/cm³ |

| pKa (Predicted) | 8.89±0.50 |

| CAS Number | 1093114-80-7 |

Data sourced from ChemicalBook chemicalbook.com and BLDpharm. bldpharm.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-oxo-3-pyrimidin-2-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-14-8(13)6-7(12)9-10-4-3-5-11-9/h3-5H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXQVCDKVZVKIHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1093114-80-7 | |

| Record name | ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl 3 Oxo 3 Pyrimidin 2 Yl Propanoate

Strategic Considerations in Constructing the Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate Framework

The core challenge in synthesizing Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate lies in the regioselective formation of the C-C bond at the C2 position of the pyrimidine (B1678525) ring. The pyrimidine ring is an electron-deficient heterocycle, which makes its carbon atoms, particularly C2, C4, and C6, susceptible to nucleophilic attack. The primary retrosynthetic disconnection of the target molecule is at the C2-C3 bond of the propanoate chain, suggesting a reaction between a pyrimidine-based electrophile and an ethyl acetate-derived nucleophile.

A prevalent and effective strategy for this type of transformation is the Claisen condensation. uomustansiriyah.edu.iqwikipedia.org This reaction involves the acylation of an ester enolate by another ester molecule. In this specific case, a modified Claisen condensation approach is employed where a pyrimidine derivative with an activated C2 position (such as a nitrile or an ester) acts as the acylating agent (electrophile), and the enolate of ethyl acetate serves as the nucleophile. libretexts.orgopenstax.org The thermodynamic driving force for this reaction is often the final deprotonation of the newly formed β-keto ester, which has a highly acidic methylene (B1212753) proton, requiring the use of a stoichiometric amount of a strong base. wikipedia.orgopenstax.org

Alternative strategies, such as transition-metal-catalyzed cross-coupling reactions, could also be envisioned. nih.gov For instance, a Negishi or Suzuki coupling could potentially form the desired C-C bond by reacting a 2-halopyrimidine with an appropriate organometallic propanoate derivative. nih.govresearchgate.net However, the Claisen-type condensation is often more direct for this specific target, leveraging the inherent electrophilicity of the C2 position of the pyrimidine ring when appropriately substituted.

Precursor Synthesis and Functionalization for Assembly

The successful construction of the target molecule depends on the efficient preparation of two key precursors: a pyrimidine ring functionalized at the C2 position to facilitate coupling, and an activated form of the ethyl propanoate component.

The choice of the functional group at the C2 position of the pyrimidine precursor is critical. It must render the C2 carbon sufficiently electrophilic to react with an ester enolate. Groups such as nitriles (-CN) are particularly effective for this purpose.

The synthesis of 2-substituted pyrimidines, especially pyrimidine-2-carbonitrile (2-cyanopyrimidine), is a key step. chemimpex.com Several routes have been developed due to the importance of this compound as a synthetic intermediate. tandfonline.com

One common approach begins with 2-halopyrimidines, such as 2-chloropyrimidine. However, direct nucleophilic substitution of the chloride with a cyanide salt can be challenging and result in low yields due to competing nucleophilic addition to the electron-deficient ring. tandfonline.com An alternative involves converting 2-chloropyrimidine to a trimethylammonium salt, which is then displaced by cyanide, though this method's success can be variable. tandfonline.com

A more reliable method involves starting from 2-(methylthio)pyrimidines. These precursors can be oxidized to the corresponding methylsulfonyl derivatives. The sulfonyl group is an excellent leaving group and can be readily displaced by potassium cyanide to afford the desired 2-cyanopyrimidine in good yields. mdpi.comresearchgate.net Another reported method utilizes 2-methylpyrimidine, which undergoes nitrosation and subsequent dehydration to yield the nitrile, avoiding the use of highly toxic cyanide reagents. google.com

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 2-Chloropyrimidine | 1. Trimethylamine; 2. KCN, Acetamide | 54% (second step) | tandfonline.com |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 1. NaOMe; 2. m-CPBA; 3. KCN | 83% (from sulfone) | mdpi.com |

| 2-Methylpyrimidine | 1. Sodium Nitrite, Acetic Acid; 2. POCl₃ | Not specified | google.com |

Achieving regioselectivity is paramount in pyrimidine chemistry. The functionalization at the C2 position is often accomplished by starting with precursors where this position is already differentiated. For example, the classical synthesis of the pyrimidine ring by condensing a 1,3-dicarbonyl compound with an amidine derivative allows for the introduction of a specific substituent at C2 from the outset. bu.edu.eg

For pre-formed pyrimidine rings, direct C-H functionalization can be challenging due to competing reactivity at C4 and C6. nih.gov However, modern methods have enabled selective functionalization. For instance, directed metallation using specific reagents like TMPZnCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve highly regioselective zincation at the C2 position of the pyrimidine ring. nih.gov The resulting organozinc intermediate can then be trapped by an appropriate electrophile. While highly effective, these methods are often employed for more complex targets. For the synthesis of Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate, utilizing a precursor like 2-cyanopyrimidine, synthesized via routes that inherently control regioselectivity, is a more common and straightforward approach. mdpi.comresearchgate.net

The beta-ketoester component is not synthesized as a stable precursor but is rather generated in situ from a simpler, readily available starting material.

The key precursor for the propanoate portion of the molecule is typically ethyl acetate. The "activation" of this molecule involves the deprotonation of its α-carbon (the carbon adjacent to the carbonyl group) to form a nucleophilic enolate anion. libretexts.orglibretexts.org This transformation is accomplished using a strong base. The choice of base is important; it must be strong enough to deprotonate the α-carbon but should not interfere with the reaction through competing nucleophilic substitution at the ester carbonyl. wikipedia.org For this reason, the alkoxide corresponding to the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester) is frequently used. libretexts.org This prevents transesterification and, although the alkoxide is regenerated during the reaction, a stoichiometric amount is required to drive the reaction to completion by deprotonating the final β-keto ester product. openstax.org

| Base | Typical Solvent | Key Characteristics | Reference |

|---|---|---|---|

| Sodium ethoxide (NaOEt) | Ethanol (EtOH) | Classic base for Claisen condensations; prevents transesterification. | uomustansiriyah.edu.iqopenstax.org |

| Sodium hydride (NaH) | THF, Diethyl ether | Strong, non-nucleophilic base; reaction produces H₂ gas. | uomustansiriyah.edu.iq |

| Lithium diisopropylamide (LDA) | THF | Very strong, non-nucleophilic, sterically hindered base; useful for irreversible and directed enolate formation. | libretexts.org |

Once formed, the ethyl acetate enolate acts as a potent nucleophile, attacking the electrophilic C2 carbon of the activated pyrimidine precursor (e.g., 2-cyanopyrimidine) to initiate the C-C bond formation, leading to the framework of Ethyl 3-oxo-3-(pyrimidin-2-yl)propanoate after workup.

Synthesis of Beta-Ketoester Precursors Amenable to Pyrimidine Conjugation

Utilization of Alternative Beta-Ketoester Synthons (e.g., derived from Meldrum's Acid)

One effective strategy for the synthesis of β-ketoesters involves the use of Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a malonic acid equivalent. This method circumvents the often harsh conditions required for traditional Claisen condensations. The general approach involves the acylation of Meldrum's acid followed by alcoholysis to yield the desired β-ketoester.

For the synthesis of Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate, a plausible route begins with the preparation of pyrimidine-2-carbonyl chloride. This acyl chloride can then be reacted with Meldrum's acid in the presence of a base, such as pyridine, to form an acyl Meldrum's acid intermediate. Subsequent refluxing of this intermediate in ethanol would lead to alcoholysis and decarboxylation, yielding the target compound, this compound. This method is advantageous as it often proceeds under milder conditions and can produce high yields of the final product. rsc.org

Table 1: Proposed Synthesis via Meldrum's Acid Derivative

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Pyrimidine-2-carboxylic acid | Thionyl chloride (SOCl₂) | Pyrimidine-2-carbonyl chloride |

| 2 | Pyrimidine-2-carbonyl chloride, Meldrum's acid | Pyridine, Dichloromethane | 5-(pyrimidine-2-carbonyl)-2,2-dimethyl-1,3-dioxane-4,6-dione |

Direct Coupling and Assembly Approaches for this compound

Direct methods for constructing the target molecule focus on forming the carbon-carbon bond between the pyrimidine ring and the propanoate side chain. These can be broadly classified into classical carbon-carbon bond-forming reactions and modern transition metal-catalyzed strategies.

Carbon-Carbon Bond Formation Methodologies

The Claisen condensation is a fundamental reaction for the formation of β-ketoesters, involving the reaction between two ester molecules in the presence of a strong base. researchgate.net A mixed Claisen condensation is a viable route to this compound.

This approach would likely involve the reaction of ethyl pyrimidine-2-carboxylate with ethyl acetate. A strong base, such as sodium ethoxide (NaOEt), is required to deprotonate the α-carbon of ethyl acetate, generating an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl pyrimidine-2-carboxylate. Subsequent elimination of an ethoxide ion yields the target β-ketoester. This methodology has been successfully applied to the synthesis of analogous pyridine-containing β-ketoesters.

Table 2: Proposed Synthesis via Claisen Condensation

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|

Direct acylation of the pyrimidine ring offers another pathway. Due to the electron-deficient nature of the pyrimidine ring, direct Friedel-Crafts acylation is not feasible. However, the generation of a nucleophilic pyrimidine species can enable acylation.

A potential strategy involves the preparation of a 2-pyrimidyl organometallic reagent, such as 2-lithiopyrimidine or a 2-pyrimidyl Grignard reagent, from 2-halopyrimidine. This nucleophilic species could then react with an appropriate acylating agent, such as ethyl malonyl chloride (ethyl 3-chloro-3-oxopropanoate). nih.gov This reaction would directly form the desired carbon-carbon bond and introduce the keto-ester functionality in a single step. Careful control of reaction conditions would be necessary to avoid side reactions.

The Michael addition, or conjugate addition, is a versatile method for forming carbon-carbon bonds. nih.gov While typically involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound, a variant of this reaction could be envisioned for the synthesis of the target molecule.

A hypothetical approach would involve the generation of a 2-pyrimidinyl nucleophile, such as 2-lithiopyrimidine. This powerful nucleophile could then potentially undergo a conjugate addition to a Michael acceptor like ethyl propiolate. The resulting enolate could then be protonated to yield an α,β-unsaturated ester, which would require a subsequent oxidation step at the β-position to afford the target β-ketoester. Alternatively, reaction with a more complex acceptor that already contains a latent ketone functionality could be explored. While plausible, this route is less direct than condensation or acylation methods. nih.gov

Transition Metal-Catalyzed Cross-Coupling Strategies

Modern synthetic chemistry offers a range of transition metal-catalyzed cross-coupling reactions for C-C bond formation. While specific examples for the synthesis of this compound are not prominent in the literature, several strategies can be proposed based on established methodologies.

One such approach is a palladium-catalyzed carbonylative cross-coupling reaction. nih.gov This could involve the reaction of a 2-halopyrimidine (e.g., 2-chloropyrimidine) with carbon monoxide and the enolate of ethyl acetate. The catalytic cycle would involve oxidative addition of the 2-halopyrimidine to a palladium(0) complex, followed by CO insertion to form a pyrimidoyl-palladium complex. Subsequent reaction with the enolate and reductive elimination would furnish the target β-ketoester.

Another possibility is a Heck-type reaction. libretexts.orgorganic-chemistry.org A palladium catalyst could be used to couple a 2-halopyrimidine with an enol ether of ethyl acetate, followed by hydrolysis of the resulting enol ether to the ketone. Alternatively, a reaction with ethyl diazoacetate in the presence of a suitable metal catalyst could be explored, which upon hydrolysis would yield the desired product. organic-chemistry.org

Table 3: Proposed Transition Metal-Catalyzed Strategies

| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst System | Proposed Product |

|---|---|---|---|---|

| Carbonylative Coupling | 2-Chloropyrimidine | Ethyl acetate enolate, CO | Palladium catalyst (e.g., Pd(PPh₃)₄) | This compound |

Suzuki-Miyaura Coupling for Aryl-Alkyl or Aryl-Aryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by reacting an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com This reaction is widely used for its functional group tolerance and relatively mild conditions. mdpi.com In the context of synthesizing precursors for Ethyl 3-oxo-2-(pyrimidin-2-yl)propanoate, the Suzuki coupling could be employed to attach a suitable carbon-based substituent to the pyrimidine ring. For instance, a 2-halopyrimidine could be coupled with a boronic acid derivative that contains the necessary three-carbon chain, which could then be further oxidized and esterified to yield the target beta-ketoester. The flexibility of the Suzuki reaction allows for the synthesis of a wide array of structurally diverse pyrimidine derivatives. researchgate.net

Kumada, Negishi, and Stille Couplings in Complex Molecule Synthesis

Beyond the Suzuki reaction, other palladium or nickel-catalyzed cross-coupling reactions offer powerful alternatives for C-C bond formation in the synthesis of complex molecules, including pyrimidine derivatives.

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org It was one of the first catalytic cross-coupling methods developed and remains a cost-effective choice for creating biaryl compounds. organic-chemistry.org For the synthesis of a pyrimidine-based structure, a 2-halopyrimidine could be reacted with a suitable Grignard reagent. However, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. organic-chemistry.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.org This method is noted for its high functional group tolerance and its ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.org It has been successfully applied in the synthesis of various heteroaromatic compounds, including pyrimidines. nih.govrsc.org For example, a practical and scalable synthesis of 2-chloro-5-(pyridin-2-yl) pyrimidine was developed using a Negishi cross-coupling between 2-pyridylzinc chloride and 5-iodo-2-chloropyrimidine. acs.org

Stille Coupling: The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide catalyzed by palladium. wikipedia.org Organostannanes are stable to air and moisture, and the reaction conditions are generally mild, making it a reliable method for complex molecule synthesis. wikipedia.orgorgsyn.org A significant drawback, however, is the toxicity of the tin reagents. wikipedia.orgorganic-chemistry.org

These coupling reactions provide a versatile toolkit for chemists to construct the core structure of the target molecule. The choice of method often depends on the availability of starting materials, functional group compatibility, and scalability.

| Coupling Reaction | Organometallic Reagent | Typical Catalyst | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., Boronic acid) | Palladium | High functional group tolerance, stable reagents, low toxicity | Requires specific synthesis of boron reagents |

| Kumada | Organomagnesium (Grignard reagent) | Nickel or Palladium | High reactivity, cost-effective | Low functional group tolerance, sensitive to moisture |

| Negishi | Organozinc | Palladium or Nickel | Excellent functional group tolerance, couples various carbon hybridizations wikipedia.org | Organozinc reagents can be sensitive to air and moisture |

| Stille | Organotin (Stannane) | Palladium | Air and moisture stable reagents, mild conditions wikipedia.org | High toxicity of tin compounds, difficulty in removing tin byproducts wikipedia.orgorganic-chemistry.org |

Nucleophilic Acyl Substitution for Connecting Pyrimidine to Ester-Derived Moieties

The most direct and common method for synthesizing β-keto esters is through a Claisen condensation reaction, which is a form of nucleophilic acyl substitution. organic-chemistry.org This reaction involves the condensation of two ester molecules in the presence of a strong base. To synthesize Ethyl 3-oxo-2-(pyrimidin-2-yl)propanoate, a mixed Claisen condensation would be the most probable route.

This would involve the reaction of an ethyl pyrimidine-2-carboxylate with ethyl acetate. The mechanism proceeds via an addition-elimination pathway. masterorganicchemistry.comlibretexts.org A strong base (e.g., sodium ethoxide) deprotonates the α-carbon of ethyl acetate to form an enolate nucleophile. This enolate then attacks the electrophilic carbonyl carbon of the ethyl pyrimidine-2-carboxylate, leading to a tetrahedral intermediate. libretexts.org Subsequently, the ethoxide leaving group is eliminated, reforming the carbonyl double bond and yielding the final β-ketoester product. A similar procedure has been successfully used to synthesize the pyridine analogue, ethyl 3-oxo-3-(pyridin-4-yl)propanoate, by refluxing ethyl isonicotinate with sodium ethoxide and ethyl acetate. researchgate.net

| Reactant 1 | Reactant 2 | Base | Solvent | Key Outcome |

|---|---|---|---|---|

| Ethyl pyrimidine-2-carboxylate | Ethyl acetate | Sodium ethoxide | Ethanol or neat | Formation of the β-ketoester linkage |

Alternative Synthetic Routes and Novel Methodologies for Ethyl 3-oxo-2-(pyrimidin-2-yl)propanoate

In addition to classical methods, contemporary organic synthesis provides several innovative strategies for constructing complex heterocyclic scaffolds.

Skeletal Transformation Strategies for Accessing Conformationally Diverse Pyrimidine-Embedded Systems

Skeletal transformation is an advanced strategy that involves the rearrangement of atoms within a molecular core to create new and diverse structural frameworks. rsc.org This approach can convert readily available heterocyclic systems into more complex or conformationally diverse pyrimidine-containing molecules. frontiersin.orgnih.gov For example, strategies have been developed to transform rigid polyheterocyclic scaffolds into flexible 9- to 14-membered medium/macrocycles containing a pyrimidine moiety through selective bond cleavage. frontiersin.orgnih.gov Another approach involves a "two-atom swap" to convert pyrimidines into pyridines through a Dimroth rearrangement pathway. chinesechemsoc.orgchinesechemsoc.org While not a direct synthesis of the target compound, these skeletal editing techniques offer powerful ways to generate novel pyrimidine-based scaffolds that could be further functionalized. rsc.orgchinesechemsoc.org

Exploration of Domino and Cascade Reactions

Domino (or cascade) reactions are processes involving two or more bond-forming transformations that occur under the same reaction conditions without the addition of further reagents or catalysts. acs.org These reactions are highly atom-economical and can rapidly build molecular complexity from simple starting materials. For pyrimidine synthesis, domino reactions can be designed to form the heterocyclic ring and introduce desired substituents in a single, efficient step. For instance, copper-catalyzed domino reactions have been reported for the synthesis of pyrimidine-fused quinolines through a one-pot C-C and C-N bond-forming strategy. acs.org Similarly, cascade reactions involving aza-Michael additions and intramolecular cyclizations are used to produce trifluoromethylated pyrimidines. organic-chemistry.org Such strategies could be adapted to build the pyrimidine-beta-ketoester scaffold in a highly convergent and efficient manner.

Green Chemistry Principles and Catalytic Protocols in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related pyrimidine-beta-ketoesters aims to reduce waste, minimize energy consumption, and utilize less hazardous substances. Key strategies include the use of catalytic protocols, which offer higher atom economy and efficiency compared to stoichiometric reagents. Multicomponent reactions, where three or more reactants are combined in a single step to form a complex product, are particularly attractive as they reduce the number of synthetic steps and purification processes. nih.gov Furthermore, the shift towards solvent-free reaction conditions or the use of environmentally benign solvents like water significantly enhances the sustainability of these synthetic routes. scholarsresearchlibrary.comacs.org

Catalytic Systems in Pyrimidine-Beta-Ketoester Synthesis

The construction of the pyrimidine ring and its functionalization often relies on the condensation of a 1,3-bifunctional three-carbon fragment (like a β-ketoester) with an amidine, urea, or guanidine derivative. bu.edu.eg Catalysis is pivotal in these transformations, facilitating bond formations and influencing reaction rates and selectivity. A variety of catalytic systems, including Lewis acids, Brønsted acids/bases, transition metals, and organocatalysts, have been employed to synthesize pyrimidine derivatives.

Lewis acid catalysis plays a crucial role in activating carbonyl compounds, thereby enhancing their electrophilicity and facilitating nucleophilic attack. In the context of pyrimidine-beta-ketoester synthesis, Lewis acids can promote key bond-forming steps. For instance, the synthesis of β-ketoesters themselves can be achieved through the Lewis acid-catalyzed C-H insertion of ethyl diazoacetate into aldehydes. acs.org Boron trifluoride etherate (BF₃·OEt₂) is a notable Lewis acid catalyst that improves reaction efficiency in the synthesis of uracil analogs from β-ketoesters. mdpi.com Similarly, Ti/TADDOL complexes can act as Lewis acids to activate β-keto esters for stereoselective fluorination. mdpi.com In cooperative catalysis systems, Lewis acids like Ti(OiPr)₄ are essential for activating electrophiles, enabling N-heterocyclic carbene (NHC)-catalyzed annulations to proceed efficiently. nih.gov This strategy of using Lewis acids to lower the LUMO of carbonyl compounds also facilitates reductions that are otherwise difficult, as seen in photocatalytic radical alkylation reactions. nih.gov

| Catalyst System | Reactants | Product Type | Key Advantages |

| BF₃·OEt₂ | β-ketoesters/β-aldehydoesters and urea | Uracil analogs | Improved reaction yields and shorter reaction times, especially with microwave irradiation. mdpi.com |

| Ti(OiPr)₄ / NHC | Enals and β,γ-unsaturated α-ketoesters | Highly substituted cyclopentanols | Essential for activation of the electrophile and promotion of conjugate addition. nih.gov |

| Zinc Triflate | Allylic alcohols and allenoates | ε,ζ-unsaturated, β-keto ester derivatives | Facilitates highly diastereoselective carbon–carbon bond formation via a Claisen rearrangement. nih.gov |

| Ti/TADDOL Complexes | β-keto ester | α-Quaternary fluorinated β-keto esters | Promotes stereoselective fluorination by activating the β-keto ester. mdpi.com |

Condensation reactions are fundamental to the synthesis of the pyrimidine core. The Pinner synthesis, a classic method, involves the acid- or base-catalyzed condensation of 1,3-dicarbonyl compounds, such as β-ketoesters, with amidines. slideshare.net

Base catalysis is commonly employed in Claisen-Schmidt condensations to form α,β-unsaturated ketones, which can be precursors for pyrimidine synthesis. nih.gov Simple bases like piperidine have been effectively used as catalysts for the one-pot, multicomponent synthesis of pyrimidine derivatives in aqueous media, offering short reaction times and excellent yields. scholarsresearchlibrary.com

Brønsted acid catalysis is also highly effective. Triflic acid has been used to catalyze pseudo five-component reactions to yield pyrimidines. mdpi.com In other contexts, Brønsted acids have been shown to be superior to Lewis acids in facilitating catalyst turnover and creating rigid transition states necessary for high stereocontrol in pericyclic reactions, such as the allenoate Claisen reaction to form unsaturated β-keto esters. nih.gov This approach has been successfully applied in aqueous solutions, mimicking biological systems and expanding the scope of asymmetric organocatalysis. rsc.orgresearchgate.net

| Catalyst Type | Reaction | Role of Catalyst | Key Features |

| Base (Piperidine) | Knoevenagel condensation, addition, and cyclization | Catalyzes the initial condensation and subsequent cyclization steps. | Environmentally friendly procedure in aqueous media with excellent yields. scholarsresearchlibrary.com |

| Acid (Triflic Acid) | Multicomponent cyclocondensation | Catalyzes the formation of the pyrimidine ring from a methyl aryl ketone, an aldehyde, and ammonium acetate. | Enables a pseudo five-component reaction to build the pyrimidine structure. mdpi.com |

| Acid (Silicated Tosic Acid) | Allenoate Claisen Rearrangement | Catalyzes the mdpi.commdpi.com-sigmatropic rearrangement to form unsaturated β-keto esters. | Inexpensive, user-friendly catalyst providing high yield and enantioselectivity. nih.govnih.gov |

Transition metal catalysts are powerful tools for constructing the carbon skeleton of pyrimidine derivatives through C-C and C-N bond-forming reactions.

Palladium (Pd): Palladium catalysis is widely used for cross-coupling reactions. For instance, a water-soluble Pd-imidate complex has been developed for the Suzuki-Miyaura arylation of nucleosides, demonstrating its utility in forming C-C bonds on pyrimidine and purine scaffolds in aqueous media. nih.gov Palladium catalysts also enable cyclocarbonylation reactions of pyridinylated vinylogous amides to generate ring-fused pyridopyrimidinones. nih.gov Furthermore, palladium can selectively cleave C-C bonds in keto-vinylidenecyclopropanes to construct dihydrofuran and tetrahydrofuran rings. rsc.org

Iridium (Ir): Iridium-pincer complexes have been developed for the regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. nih.govacs.orgorganic-chemistry.org This sustainable process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. nih.gov Iridium catalysis has also been applied to the enantioselective construction of pyrimidine-fused oxazepines through intramolecular asymmetric allylic etherification. acs.orgnih.gov

Manganese (Mn): As a more abundant and less expensive 3d metal, manganese is an attractive alternative to noble metals. researchgate.net Manganese-pincer complexes have been shown to efficiently catalyze the multicomponent synthesis of pyrimidines from alcohols and amidines, proceeding through condensation and dehydrogenation steps that permit selective C-C and C-N bond formations. researchgate.net The reactivity of these manganese catalysts is comparable to that of iridium in similar transformations. researchgate.net Manganese complexes are also effective in the α-alkylation of ketones and nitriles with alcohols via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Key Outcome |

| Palladium | Suzuki-Miyaura Arylation | 5-Iodo-2'-deoxyuridine and aryl boronic acids | C-C bond formation at the C5 position of pyrimidine nucleosides in water. nih.gov |

| Iridium | Multicomponent Synthesis | Amidines and up to three alcohols | Regioselective synthesis of highly substituted pyrimidines with high efficiency. nih.govmdpi.comorganic-chemistry.org |

| Manganese | Multicomponent Synthesis | Amidines and alcohols | Sustainable synthesis of pyrimidines via C-C and C-N bond formation, replacing noble metal catalysts. researchgate.net |

Organocatalysis offers a metal-free alternative for pyrimidine synthesis. For example, β-cyclodextrin, a recyclable and non-toxic material, has been used as a catalyst for the synthesis of pyrimidine derivatives from aldehydes in an aqueous medium. mdpi.com The hydrophobic cavity of cyclodextrin can form host-guest complexes with organic substrates, activating them and catalyzing the reaction in water. acs.org

Enzyme-mediated transformations represent a green and highly selective approach. Lipases, for instance, are used in the solvent-free, lipase-catalyzed transesterification for the synthesis of β-keto esters. google.com This biocatalytic method can also be used for the kinetic resolution of racemic alcohols, producing optically active β-keto esters which are valuable building blocks in organic synthesis. google.com

Solvent-Free and Aqueous Medium Reaction Conditions

Adhering to the principles of green chemistry, significant efforts have been made to reduce or eliminate the use of volatile organic solvents.

Aqueous Medium Reactions: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. The synthesis of pyrimidine derivatives has been successfully achieved in aqueous media using catalysts like piperidine or β-cyclodextrin. scholarsresearchlibrary.commdpi.com These methods are environmentally friendly and often result in simple product isolation and high yields. scholarsresearchlibrary.com The use of β-cyclodextrin helps to overcome the solubility issues of organic substrates in water by forming reversible host-guest complexes. acs.org

Solvent-Free Conditions: Performing reactions without a solvent can reduce waste, simplify purification, and sometimes enhance reaction rates. Solvent-free syntheses of pyrimidines have been reported, for instance, in the [5+1] annulation of enamidines under catalyst- and solvent-free conditions. mdpi.com Lipase-catalyzed transesterification to produce β-keto esters is another example of a process that can be run under mild, solvent-free conditions. google.com

Microwave and Ultrasound Assisted Synthesis for Accelerated Reaction Rates

Modern synthetic chemistry increasingly employs energy-efficient and time-saving technologies to construct complex molecular architectures. Microwave irradiation and ultrasound have emerged as powerful tools in green chemistry, significantly accelerating reaction rates and often enhancing product yields in the synthesis of heterocyclic compounds, including the pyrimidine scaffold. nih.govresearchgate.net These techniques offer substantial advantages over conventional heating methods by providing uniform and rapid heating, thereby reducing reaction times from hours to minutes. core.ac.uk While specific research detailing the microwave or ultrasound-assisted synthesis of this compound is not extensively documented, the principles and benefits of these methodologies can be effectively demonstrated through their application in the synthesis of structurally related pyrimidine derivatives.

Microwave-Assisted Synthesis of Pyrimidine Analogs

Microwave-assisted organic synthesis utilizes the ability of polar molecules in the reaction mixture to absorb microwave energy, leading to rapid and localized superheating. This dielectric heating phenomenon results in a dramatic increase in reaction rates.

In the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, a fused pyrimidine system, microwave heating proved highly effective. nih.gov Optimization studies showed that heating the reaction mixture at 160 °C for 30 minutes under microwave conditions provided the best results, yielding the product in 82% yield. nih.gov In another example, the synthesis of novel dihydropyrimidone derivatives was significantly accelerated, with reactions carried out in a monomode oven at a constant temperature of 140°C and a power of 200W. This method not only increased the reaction rate but also improved the product yield.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Product | Method | Temperature (°C) | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one | Microwave | 160 | 30 min | 82 | nih.gov |

| 2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one | Conventional (Reflux in DMF) | >153 | - | Poor | nih.gov |

Note: The yield for the conventional synthesis of 2-phenylimidazo[1,2-a]pyrimidin-5(8H)-one was noted as "poor," and specific yield for the dihydropyrimidone derivatives was not provided, though the study indicated an accelerated rate and yield.

Ultrasound-Assisted Synthesis of Pyrimidine Analogs

Ultrasound-assisted synthesis relies on the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to a significant enhancement of chemical reactivity. nih.gov A large number of organic reactions can be conducted under ultrasonic irradiation to achieve higher yields, shorter reaction times, and milder conditions. core.ac.uk

The synthesis of various pyrimidine derivatives has been shown to benefit greatly from sonication. For instance, the cyclocondensation of chalcone derivatives with thiourea to produce pyrimidine-2(1H)-thiones was completed in 20–29 minutes with yields ranging from 73–82% under ultrasound irradiation. nih.gov A comparative study highlighted that a reaction to form α,β-unsaturated esters, an intermediate for bis-pyrimidines, required 2.5 hours under conventional conditions to achieve a 72–73% yield, whereas the use of ultrasound completed the reaction in just 35 minutes with an improved yield of 82–84%. nih.gov

Similarly, the synthesis of ethyl-5-(aryl)-2-(2-alkoxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives was achieved in excellent yields within 15–25 minutes at room temperature using ultrasound. core.ac.uk The beneficial effects of ultrasound are often attributed to the acceleration of dissolution and improved mass transfer, particularly in heterogeneous systems. nih.gov

Table 2: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for Pyrimidine Derivatives

| Reaction/Product | Method | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Synthesis of α,β-unsaturated esters | Ultrasound | 35 min | 82-84 | nih.gov |

| Synthesis of α,β-unsaturated esters | Conventional | 2.5 h | 72-73 | nih.gov |

| Synthesis of bis-pyrimidines | Ultrasound | 45 min | ~10% higher than conventional | nih.gov |

| Synthesis of bis-pyrimidines | Conventional | 4 h | - | nih.gov |

| Synthesis of polyhydroquinoline | Ultrasound | 1 h | 96 | nih.gov |

| Synthesis of polyhydroquinoline | Conventional | 4 h | 80 | nih.gov |

These alternative energy sources have demonstrated considerable potential for the efficient, rapid, and high-yielding synthesis of the pyrimidine core and its derivatives. The significant reduction in reaction times and frequent improvement in yields suggest that microwave and ultrasound-assisted methods are highly viable and advantageous strategies for the synthesis of this compound.

Chemical Transformations and Reactivity of Ethyl 3 Oxo 3 Pyrimidin 2 Yl Propanoate

Reactivity Profile of the Beta-Ketoester Moiety within Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate

The beta-ketoester group is characterized by a ketone and an ester functional group separated by a methylene (B1212753) group (-CH2-). The protons on this methylene group are acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups. This acidity is a key determinant of the compound's reactivity, facilitating the formation of a resonance-stabilized enolate ion. The presence of the electron-deficient pyrimidine (B1678525) ring is expected to further enhance the acidity of these alpha-protons.

Like other beta-dicarbonyl compounds, this compound can exist as a mixture of two tautomeric forms in equilibrium: the keto form and the enol form. masterorganicchemistry.comlibretexts.org This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond. masterorganicchemistry.com

The equilibrium position is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents. masterorganicchemistry.comnih.gov For this compound, the electron-withdrawing nature of the pyrimidine ring is expected to influence the tautomeric equilibrium. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl oxygen, forming a six-membered ring-like structure. Furthermore, conjugation of the enol double bond with the pyrimidine ring can also contribute to its stability. The relative proportions of the keto and enol tautomers are crucial as they dictate the compound's reactivity towards various reagents. For instance, the enol form is more susceptible to reaction with electrophiles at the alpha-carbon, while the keto form is more prone to nucleophilic attack at the carbonyl carbons.

Table 1: Tautomeric Forms of this compound

| Tautomer | Structure | Key Features |

| Keto Form | Contains a ketone and an ester functional group. | |

| Enol Form | Contains a hydroxyl group and a carbon-carbon double bond, stabilized by intramolecular hydrogen bonding and conjugation. |

The enolate ion generated by the deprotonation of the alpha-carbon is a potent nucleophile and readily reacts with a variety of electrophiles. This reactivity is fundamental to the synthetic utility of beta-ketoesters.

The alpha-carbon of this compound can be readily alkylated or acylated. These reactions typically proceed via the enolate intermediate, which is formed by treating the beta-ketoester with a suitable base. The choice of base is critical to avoid competing reactions such as hydrolysis of the ester. Common bases used for this purpose include sodium ethoxide and sodium hydride.

Once the enolate is formed, it can react with an alkyl halide (for alkylation) or an acyl halide/anhydride (for acylation) to form a new carbon-carbon bond at the alpha-position. The introduction of alkyl or acyl groups at this position provides a straightforward method for elaborating the carbon skeleton and synthesizing a wide range of derivatives. For instance, asymmetric alkylation of cyclic β-keto esters has been achieved with high enantioselectivity using phase-transfer catalysis, a technique that could potentially be applied to this compound. rsc.org Palladium-catalyzed allylation is another modern method for the α-alkylation of β-keto esters. nih.gov

Table 2: Representative Alkylation and Acylation Reactions

| Reaction | Electrophile | Product |

| Alkylation | Alkyl Halide (R-X) | Ethyl 2-alkyl-3-oxo-3-(pyrimidin-2-yl)propanoate |

| Acylation | Acyl Halide (RCO-X) | Ethyl 2-acyl-3-oxo-3-(pyrimidin-2-yl)propanoate |

The alpha-position of this compound is also susceptible to halogenation. The reaction can be carried out using various halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The reaction proceeds through the enol or enolate form and results in the substitution of one or both of the alpha-hydrogens with a halogen atom. These halogenated derivatives are valuable synthetic intermediates that can undergo further transformations, such as elimination or nucleophilic substitution reactions. While direct enantioselective halogenation of β-ketoesters can be challenging, related methods like the enantioselective decarboxylative chlorination of β-ketocarboxylic acids have been developed, highlighting the ongoing interest in chiral organohalogen compounds. nih.gov

The carbonyl groups of both the ketone and the ester in this compound are electrophilic and can be attacked by nucleophiles. The electron-withdrawing pyrimidine ring is expected to enhance the electrophilicity of the ketonic carbonyl group more significantly than the ester carbonyl.

The ketone and ester carbonyl groups can be selectively reduced to the corresponding alcohol or methylene group using appropriate reducing agents. The choice of reducing agent determines the outcome of the reaction.

Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that will typically reduce the ketone to a secondary alcohol while leaving the ester group intact. This selectivity is due to the greater electrophilicity of the ketone carbonyl compared to the ester carbonyl. For the reduction of both the ketone and the ester, a more powerful reducing agent such as lithium aluminum hydride (LiAlH4) is required. This would lead to the formation of a diol.

Enzyme-catalyzed reductions of β-keto esters have also been explored to achieve high enantioselectivity in the synthesis of chiral alcohols. nih.govresearchgate.net These biocatalytic methods offer a green and efficient alternative to traditional chemical reductions.

Table 3: Reduction Products of this compound

| Reducing Agent | Product |

| Sodium Borohydride (NaBH4) | Ethyl 3-hydroxy-3-(pyrimidin-2-yl)propanoate |

| Lithium Aluminum Hydride (LiAlH4) | 3-(Pyrimidin-2-yl)propane-1,3-diol |

Nucleophilic Attack at Carbonyl Centers

Reactions with Organometallic Reagents

The reaction of β-ketoesters with organometallic reagents, such as Grignard (RMgX) and organolithium (RLi) reagents, is complex due to the presence of multiple reactive sites. The primary pathways include nucleophilic attack at the carbonyl carbons and acid-base reactions involving the active methylene protons.

Organometallic reagents are potent nucleophiles and strong bases. masterorganicchemistry.com In the case of this compound, the active methylene protons located between the two carbonyl groups are acidic (pKa ≈ 11). Consequently, the initial and most rapid reaction with one equivalent of a Grignard or organolithium reagent is the deprotonation of this α-carbon to form a stable magnesium or lithium enolate. This acid-base reaction effectively "quenches" one equivalent of the organometallic reagent, regenerating the starting β-ketoester upon acidic workup. stackexchange.com

To achieve addition to the carbonyl groups, an excess of the organometallic reagent is required. The ketone carbonyl is generally more electrophilic and reactive than the ester carbonyl. Therefore, with a second equivalent of the reagent, nucleophilic addition occurs preferentially at the ketone, leading to a tertiary alkoxide intermediate.

If a third equivalent of the organometallic reagent is introduced, it can then attack the ester carbonyl. This addition is typically followed by the elimination of the ethoxide leaving group, which forms a ketone intermediate. This newly formed ketone can then react with a fourth equivalent of the organometallic reagent. masterorganicchemistry.com The final product, after an acidic workup to protonate the alkoxides, is typically a diol.

Table 1: Predicted Products from Reactions with Organometallic Reagents

| Molar Equivalents of RMgX | Initial Product(s) | Product after Acidic Workup |

|---|---|---|

| 1 | Magnesium enolate | This compound |

Reactivity of the Pyrimidine Nucleus in this compound

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This property governs its reactivity, particularly its susceptibility to nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-poor aromatic and heteroaromatic systems. nih.gov Pyrimidines are particularly susceptible to this type of reaction, especially when activated by electron-withdrawing groups or when bearing a good leaving group (e.g., a halogen) at positions 2, 4, or 6. researchgate.net

In this compound, the pyrimidine ring is substituted at the 2-position with an acyl group, which is electron-withdrawing. However, the ring itself lacks a conventional leaving group like a halide. Therefore, direct SNAr on this specific molecule with a nucleophile replacing a hydrogen atom (a hydride ion being a very poor leaving group) would require harsh conditions or an oxidative SNAr pathway and is generally unfavorable.

However, if a derivative, such as Ethyl 3-(4,6-dichloro-pyrimidin-2-yl)-3-oxopropanoate, were used, the pyrimidine ring would be highly activated towards SNAr. Strong nucleophiles (e.g., alkoxides, thiolates, amines) would readily displace the chloride ions, typically sequentially. The attack usually occurs at the 4- and 6-positions, which are para and ortho, respectively, to the ring nitrogens. The reaction proceeds via a two-step addition-elimination mechanism involving a stabilized anionic intermediate known as a Meisenheimer complex. youtube.com The high electrophilicity of halogenated pyrimidines makes them common substrates in medicinal chemistry for building complex molecular architectures. researchgate.net

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Due to the strong deactivating effect of the two ring nitrogen atoms, electrophilic aromatic substitution (EAS) on the pyrimidine ring is difficult and requires harsh conditions. wikipedia.orgbhu.ac.in The nitrogen atoms reduce the ring's basicity and electron density, making it much less nucleophilic than benzene. wikipedia.org When EAS does occur, it is highly regioselective, directing the incoming electrophile to the C5 position. wikipedia.orgslideshare.net The C5 position is the least electron-deficient carbon in the ring and is the only position where the intermediate cation (Wheland intermediate) does not place a positive charge adjacent to a nitrogen atom. wikipedia.org

To facilitate electrophilic substitution, the pyrimidine ring often needs to be activated with strong electron-donating groups (EDGs) like amino (-NH₂) or hydroxyl (-OH) groups. bhu.ac.inresearchgate.net These groups increase the electron density of the ring, particularly at the C5 position, making reactions such as nitration, halogenation, and nitrosation more feasible. wikipedia.orgresearchgate.net For the parent compound, this compound, which lacks such activating groups, electrophilic substitution on the pyrimidine ring is generally not a favorable reaction pathway.

Functional Group Interconversions on Pyrimidine Substituents

The ethyl 3-oxo-propanoate side chain offers numerous opportunities for functional group interconversions. As a β-keto ester, it is a versatile synthon for a wide array of chemical reactions.

Key transformations include:

Hydrolysis and Decarboxylation: The ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. Subsequent heating can lead to decarboxylation to yield 2-acetylpyrimidine.

Knoevenagel Condensation: The active methylene group (the C-H bond between the two carbonyl groups) is acidic and can be deprotonated by a base. The resulting enolate can participate in condensation reactions with aldehydes and ketones. For example, a reaction with isonicotinaldehyde has been demonstrated with a similar pyridine-based β-keto ester. researchgate.net

Synthesis of Pyrazolones: β-keto esters are classic precursors for the synthesis of pyrazolones through condensation reactions with hydrazine (B178648) and its derivatives. nih.gov

These reactions primarily modify the side chain while leaving the pyrimidine ring intact, allowing for the synthesis of a diverse library of 2-substituted pyrimidine derivatives.

Metal-Catalyzed Transformations of the Pyrimidine Moiety

Metal-catalyzed cross-coupling reactions are powerful tools for the derivatization of heteroaromatic compounds, including pyrimidines. researchgate.net These reactions typically require a handle on the pyrimidine ring, such as a halide or sulfonate, which can be displaced. If this compound were first converted to a derivative, for example, 4-chloro-2-(ethyl 3-oxopropanoyl)pyrimidine, it could undergo various palladium- or nickel-catalyzed cross-coupling reactions.

Common Metal-Catalyzed Reactions for Pyrimidines:

| Reaction | Catalyst/Reagents | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base, Aryl/Heteroaryl Boronic Acid | C-C (Aryl/Heteroaryl) |

| Heck Coupling | Pd catalyst, Base, Alkene | C-C (Alkenyl) |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | C-N |

| Cobalt-Catalyzed Coupling | Co catalyst, Zinc reagents | C-C (Aryl) |

This table presents common cross-coupling reactions applicable to pyrimidine systems, often requiring a suitable leaving group on the ring. researchgate.nettcichemicals.comnih.govresearchgate.net

These methods allow for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.) onto the pyrimidine core, providing access to complex molecules that are otherwise difficult to synthesize. researchgate.netresearchgate.net

Synthesis of Novel Heterocyclic Systems via Cyclizations of this compound

The β-keto ester functionality in this compound is a key structural motif for the synthesis of new fused heterocyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-proton allows for a variety of cyclocondensation reactions with bifunctional nucleophiles.

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions of appropriately substituted this compound derivatives can lead to the formation of fused pyrimidine systems. For this to occur, a nucleophilic group must first be introduced either onto the pyrimidine ring or the side chain.

For example, if an amino group were present at the C4 position of the pyrimidine ring, it could potentially attack the side-chain ketone or ester carbonyl, leading to the formation of a new ring. More commonly, the β-keto ester itself is reacted with a compound containing two nucleophilic sites. One site reacts with the ketone carbonyl, and the other reacts with the ester carbonyl, leading to the formation of a new heterocyclic ring fused to other systems. researchgate.netsci-hub.se

A hypothetical intramolecular cyclization could involve the generation of a reactive species that attacks the pyrimidine ring itself. For example, computational studies on a vitamin B1-derived Breslow intermediate, which has a different structure but features a nucleophilic carbon adjacent to a pyrimidine ring, showed the possibility of intramolecular attack onto the pyrimidine ring. chemrxiv.org While not directly analogous, this demonstrates the principle of using a side chain to cyclize onto an electron-deficient heterocyclic ring. The development of photoredox-catalyzed radical cyclizations of β-keto esters with alkenes to form cyclopentanones also highlights the utility of this functional group in constructing cyclic systems under mild conditions. nih.gov

The synthesis of fused pyrimidines is of significant interest due to their prevalence in bioactive molecules and approved drugs. nih.govnih.gov The versatility of the β-keto ester in this compound makes it a valuable precursor for creating such complex scaffolds.

Intermolecular Cycloaddition Reactions with Complementary Reagents

The enol or enolate form of this compound possesses a carbon-carbon double bond that can participate in intermolecular cycloaddition reactions. These reactions are powerful tools for constructing cyclic and heterocyclic systems with high stereoselectivity.

The most common type of cycloaddition for such systems is the [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. wikipedia.orgyoutube.commdpi.com In this reaction, a 1,3-dipole (such as an azide (B81097), nitrile oxide, or azomethine ylide) reacts with a dipolarophile (the enol/enolate of the β-keto ester) to form a five-membered heterocyclic ring. mdpi.comresearchgate.net For example, reaction with an organic azide could yield a triazole, while reaction with a nitrile oxide could form an isoxazole. The regioselectivity of these reactions is governed by the electronic properties of both the dipole and the dipolarophile, as described by frontier molecular orbital theory.

While the pyrimidine-substituted β-keto ester is not a highly activated dipolarophile, its reactivity can be enhanced under certain conditions, such as through Lewis acid catalysis. Specific documented examples of this compound participating in such reactions are scarce in the literature, but the potential for this reactivity exists based on the general principles of cycloaddition chemistry.

Skeletal Rearrangements and Ring Transformations

Pyrimidine rings and their derivatives are known to undergo various skeletal rearrangements and ring transformations, often under acidic, basic, or thermal conditions. One of the most well-known is the Dimroth rearrangement, which involves the transposition of ring atoms in a heterocyclic system. This typically occurs in pyrimidines bearing an exocyclic imino or amino group and results in the formation of an isomeric pyrimidine.

Another potential transformation involves ring-opening and subsequent recyclization. Nucleophilic attack at an electrophilic carbon atom of the pyrimidine ring can lead to the cleavage of a C-N bond, forming an open-chain intermediate. wur.nl This intermediate can then re-cyclize in a different manner to afford a new heterocyclic system. For example, reactions of pyrimidines with strong nucleophiles like amidines can lead to a degenerate ring transformation where the N-C-N fragment of the nucleophile replaces the original N(1)-C(2)-N(3) fragment of the pyrimidine ring. wur.nl

There have been reports on the rearrangement of pyrimidine-5-carboxylic acid esters into 5-acylpyrimidones under alkaline hydrolysis, but subsequent studies have indicated that this specific rearrangement does not occur as described, with the product being the expected carboxylic acid. researchgate.net While not directly analogous, this highlights the need for careful structural verification in pyrimidine chemistry. The reactivity of this compound in such rearrangements would likely depend on subsequent modifications to the initial structure.

Derivatization Strategies for this compound

The presence of both an ester functionality and a pyrimidine ring allows for a variety of derivatization strategies, enabling the synthesis of a library of compounds with modified properties.

Modifications at the Ester Functionality (e.g., Transesterification, Amidation)

The ethyl ester group is amenable to several common transformations. Transesterification, the conversion of one ester to another by reaction with an alcohol, can be readily achieved under acidic or basic catalysis. rsc.orgbohrium.comnih.govresearchgate.net This allows for the introduction of different alkoxy groups, which can modulate the molecule's steric and electronic properties. Lipase-catalyzed transesterification offers a milder, environmentally benign alternative that can be highly selective. nih.gov

Amidation is another key transformation, converting the ester into a corresponding amide. This is typically achieved by heating the ester with an amine (ammonolysis) or by converting the ester to a more reactive acyl chloride or acyl azide first. The direct reaction with amines often requires harsh conditions, but the synthesis of β-keto amides from β-keto esters is a crucial transformation in medicinal chemistry. researchgate.netresearchgate.netlibretexts.org The resulting amides can exhibit different biological activities and physicochemical properties compared to the parent ester.

Table 3: Derivatization at the Ester Functionality

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Transesterification | Alcohol (R'-OH), Acid/Base Catalyst or Lipase | Ester (-COOR') |

Introduction and Exchange of Substituents on the Pyrimidine Ring

The pyrimidine ring itself can be functionalized, although it is an electron-deficient heterocycle and generally resistant to electrophilic substitution. growingscience.com However, it is susceptible to nucleophilic aromatic substitution (SNAr), particularly if a good leaving group, such as a halogen, is present on the ring. researchgate.netnih.govnih.gov

Direct halogenation of the pyrimidine ring can be achieved using various halogenating agents. For related fused pyrimidine systems like pyrazolo[1,5-a]pyrimidines, methods using N-halosuccinimides or combinations like potassium halide/PIDA (phenyliodine diacetate) have proven effective for regioselective halogenation. nih.govrsc.org Once a halogen is installed on the pyrimidine ring of a derivative of this compound, it can be displaced by a variety of nucleophiles (e.g., amines, alkoxides, thiolates) to introduce new functional groups. The C4 position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the C2 position. stackexchange.com

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, on halogenated pyrimidine derivatives are powerful methods for forming new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular diversity. rsc.org

Mechanistic and Theoretical Investigations of Ethyl 3 Oxo 3 Pyrimidin 2 Yl Propanoate Reactions

Detailed Mechanistic Elucidation of Key Synthetic and Transformation Pathways Involving Ethyl 3-oxo-(3-pyrimidin-2-yl)propanoate

The β-keto ester functionality, in conjunction with the pyrimidine (B1678525) ring, makes this compound a versatile precursor. Its reactions, such as cyclocondensation with binucleophiles, are of significant interest. However, detailed mechanistic elucidations for these transformations are not widely published.

Identification of Reaction Intermediates and Transition States

The identification and characterization of reaction intermediates and transition states are crucial for a complete understanding of a reaction pathway. For reactions involving this compound, such as its condensation with nucleophiles, there is a lack of published experimental or computational studies that isolate, trap, or otherwise characterize specific intermediates or the structures of transition states.

In Situ Spectroscopic Monitoring of Reaction Progress

The use of in situ spectroscopic techniques like NMR, IR, or UV-Vis spectroscopy to monitor the progress of reactions involving this compound has not been detailed in research articles. Such studies would provide valuable real-time information on the consumption of reactants, the formation of products, and the transient appearance of any intermediate species, offering direct insight into the reaction mechanism.

Computational Studies on Reaction Energetics and Electronic Properties of this compound

Computational chemistry provides powerful tools for investigating reaction mechanisms and molecular properties. However, specific computational studies focused solely on this compound are not found in the reviewed literature.

Ab Initio Calculations of Molecular Electronic Properties

High-level ab initio calculations can provide precise information about the electronic properties of a molecule, such as its molecular orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution. There are no dedicated published studies employing ab initio methods to investigate the electronic structure of this compound. These properties are fundamental to understanding its reactivity as an electrophile and its interactions with other molecules.

Conformational Analysis and Flexibility of the this compound Scaffold

The reactivity and biological activity of a molecule are intrinsically linked to its three-dimensional structure and conformational flexibility. For this compound, a molecule possessing multiple rotatable bonds, a complex conformational landscape is anticipated. Understanding this landscape is crucial for predicting its chemical behavior. While direct experimental or extensive theoretical studies on the conformational preferences of this compound are not extensively documented in publicly available literature, valuable insights can be drawn from computational studies on analogous β-keto esters and pyrimidine-containing compounds. nih.govnih.govmdpi.com

Exploration of Conformational Landscapes and Energy Minima

Theoretical studies on similar β-dicarbonyl compounds, often employing Density Functional Theory (DFT) methods, have shown that these molecules exist as a mixture of several stable conformers with relatively small energy differences between them. researchgate.netorientjchem.org For this compound, the major conformational isomerism is expected to be the keto-enol tautomerism, a common feature of β-keto esters. nih.govnih.govresearchgate.net

In the keto form, intramolecular hydrogen bonding is not a prominent stabilizing feature. The conformational preferences will be dictated by a balance of steric hindrance between the pyrimidinyl ring and the ethyl ester group, and dipole-dipole interactions. It is plausible that conformers which minimize steric clash by orienting the bulky pyrimidine and ethyl groups away from each other would represent energy minima. Computational studies on phenyl-substituted β-keto esters have identified multiple stable conformations, suggesting a similar complexity for their pyrimidinyl counterparts. nih.gov

In the enol form, a strong intramolecular hydrogen bond can form between the enolic hydroxyl group and the ester carbonyl oxygen, creating a pseudo-aromatic six-membered ring. rsc.org This interaction significantly stabilizes the enol tautomer and restricts conformational freedom, leading to a more planar and rigid structure. Theoretical calculations on acetylacetone, a simple β-diketone, have shown that the enol form is more stable than the diketo form in the gas phase, a finding that often extends to β-keto esters. researchgate.net The relative population of keto and enol tautomers, and their respective conformers, is expected to be highly dependent on the solvent environment, with polar solvents generally favoring the more polar keto form. orientjchem.org

A hypothetical conformational analysis would likely reveal several low-energy conformers for the keto tautomer, characterized by different dihedral angles, while the enol tautomer would be dominated by a highly stable, planar conformer stabilized by intramolecular hydrogen bonding.

Table 1: Key Dihedral Angles Influencing the Conformation of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| Pyrimidinyl-C(O) | Rotation around the bond connecting the pyrimidine ring and the adjacent carbonyl group. | Determines the orientation of the pyrimidine ring relative to the keto-ester chain. Steric hindrance with the rest of the molecule is a key factor. |

| C(O)-CH₂ | Rotation around the bond between the ketone carbonyl and the methylene (B1212753) group. | Influences the overall shape of the β-dicarbonyl unit. |

| CH₂-C(O)O | Rotation around the bond between the methylene group and the ester carbonyl. | Affects the relative positioning of the two carbonyl groups. |

| O-CH₂CH₃ | Rotation around the ester C-O bond. | Determines the orientation of the ethyl group, with minor impact on the core scaffold. |

Influence of Conformation on Reactivity and Stereoselectivity

The specific conformation adopted by this compound at the moment of reaction can profoundly impact its reactivity and the stereochemical outcome of transformations. The accessibility of the reactive sites, namely the α-carbon and the two carbonyl carbons, is conformation-dependent.

For reactions occurring at the α-carbon, such as alkylations or condensations, the steric environment around this position is critical. In certain conformations, the pyrimidine ring or the ethyl group may shield one face of the prochiral α-carbon, leading to diastereoselectivity if a new stereocenter is formed. The enol form, being more planar, might present a different steric bias compared to the various conformers of the keto form.

The relative orientation of the two carbonyl groups is also a key determinant of reactivity. In reactions involving chelation to a metal catalyst, a conformation that allows for the formation of a stable six-membered chelate ring with the metal center is often required. This is particularly relevant in stereoselective reductions or additions where the substrate must adopt a specific orientation within the catalyst's chiral environment.

Furthermore, the electronic properties of the pyrimidine ring, which can influence the acidity of the α-protons and the electrophilicity of the carbonyl carbons, may be subtly modulated by the conformation. For instance, the degree of conjugation between the pyrimidine ring and the β-dicarbonyl system can vary with the dihedral angle between them, which in turn affects the electronic distribution within the molecule. While no direct studies link the conformation of this compound to stereoselectivity, research on other β-keto esters has shown that controlling the conformational equilibrium is a key strategy for achieving high levels of stereocontrol in asymmetric synthesis. mdpi.com

Quantum Chemical Descriptors for Reactivity Prediction

Key global reactivity descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, electronegativity, chemical hardness, and the electrophilicity index.

HOMO and LUMO Energies: The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For a reaction with a nucleophile, a lower LUMO energy of the electrophile indicates higher reactivity. Conversely, for a reaction with an electrophile, a higher HOMO energy of the nucleophile suggests greater reactivity.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally implies higher reactivity.

Global Electrophilicity Index (ω): This descriptor quantifies the ability of a molecule to accept electrons. Molecules with higher ω values are considered stronger electrophiles.

Local reactivity descriptors, such as Fukui functions or the Molecular Electrostatic Potential (MEP), provide information about the reactivity of specific atomic sites within the molecule. nih.gov

Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule upon the addition or removal of an electron. They are used to identify the most likely sites for nucleophilic (f+) and electrophilic (f-) attack. For this compound, the carbonyl carbons are expected to be the primary sites for nucleophilic attack, while the α-carbon (in its enolate form) would be a prime site for electrophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this molecule, the carbonyl oxygens and the nitrogen atoms of the pyrimidine ring would exhibit negative potential, whereas the carbonyl carbons and the α-protons would be in regions of positive potential.

Table 2: Predicted Reactivity Sites in this compound Based on General Principles of Quantum Chemical Descriptors

| Site | Predicted Reactivity | Rationale |

| Ketone Carbonyl Carbon | Electrophilic | High positive charge density, susceptible to nucleophilic attack. |

| Ester Carbonyl Carbon | Electrophilic | Positive charge density, susceptible to nucleophilic attack (e.g., hydrolysis, amidation). |

| α-Carbon | Nucleophilic (as enolate) | Deprotonation leads to a carbanion, which is a strong nucleophile. |

| Pyrimidine Nitrogens | Nucleophilic / Basic | Lone pairs of electrons make them susceptible to protonation or attack by electrophiles. |

Stereochemical Aspects of Reactions Involving this compound

The presence of a prochiral center at the α-position and two distinct carbonyl groups makes this compound a versatile substrate for stereoselective transformations. The development of methods to control the stereochemistry in reactions involving this scaffold is crucial for its application in the synthesis of chiral molecules.

Diastereoselective Transformations

Diastereoselective reactions involving this compound can be envisaged in several contexts. When the α-carbon is functionalized to create a new stereocenter, and another stereocenter is already present in the reacting partner, diastereomers will be formed. The facial selectivity of the attack on the prochiral enolate of this compound will determine the diastereomeric ratio of the product.

This selectivity can be influenced by several factors:

Substrate Control: The inherent steric and electronic properties of the pyrimidinyl group can create a facial bias. The bulky heterocycle may direct an incoming electrophile to the less hindered face of the enolate.

Reagent Control: The use of a chiral reagent or auxiliary can induce diastereoselectivity. For instance, reacting the enolate with a chiral electrophile can lead to a preferential formation of one diastereomer.